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Compound of Interest

Compound Name:
4-Acetyl-2-(4-aminophenoxy)

pyridine

CAS No.: 1545087-40-8

Cat. No.: B2923557

Get Quote

Introduction & Structural Context
4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: Predicted/Analogous 1122-33-4 derived)

represents a bifunctional pharmacophore. It combines an electron-deficient pyridine ring

substituted with an acetyl group (hydrogen bond acceptor/metabolic handle) and an electron-

rich 4-aminophenoxy moiety (hydrogen bond donor/kinase hinge binder).

IUPAC Name: 1-(2-(4-aminophenoxy)pyridin-4-yl)ethan-1-one

Molecular Formula: C₁₃H₁₂N₂O₂

Molecular Weight: 228.25 g/mol

Key Structural Features:

Pyridine Core: 2,4-disubstituted pattern.

Ether Linkage: Connects the pyridine C2 to the phenyl ring.
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Acetyl Group: Located at pyridine C4, providing a diagnostic carbonyl signal.

Primary Amine: Located at the phenyl para-position, serving as a key handle for further

derivatization (e.g., amide coupling).

Synthesis & Reaction Pathway
The synthesis typically follows a Nucleophilic Aromatic Substitution (

) mechanism. The electron-withdrawing acetyl group at the 4-position of the pyridine ring
activates the 2-chloro position for displacement by the 4-aminophenol nucleophile.

Experimental Workflow (Graphviz)
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Figure 1: Synthetic pathway via

mechanism. The acetyl group activates the pyridine ring, facilitating the displacement of
chloride by the phenoxide ion.

Spectroscopic Data Analysis
A. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

Theoretical Mass: 228.09 Da.

Observed [M+H]⁺: 229.1 m/z.

Fragmentation Pattern (MS/MS):
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m/z (Fragment) Loss/Structure Interpretation

229.1 [M+H]⁺ Molecular Ion (Base Peak).

214.1 [M+H - CH₃]⁺
Loss of methyl radical from

acetyl group (alpha-cleavage).

186.1 [M+H - C₂H₃O]⁺
Loss of acetyl group (acyl

cleavage).

120.0 [C₇H₆NO]⁺
Pyridyl-acetyl fragment

(cleavage of ether bond).

| 109.1 | [C₆H₆N]⁺ | Aminophenol radical cation. |

B. Infrared Spectroscopy (IR)
Method: ATR-FTIR (Attenuated Total Reflectance).

Key Diagnostic Bands:

Wavenumber (cm⁻¹) Functional Group Assignment

3420, 3340 N-H Stretch
Primary amine (-NH₂), doublet

(asymmetric/symmetric).

3050 C-H Stretch (Ar) Aromatic C-H stretching.

2920 C-H Stretch (Alk) Methyl group C-H (weak).

1685 C=O Stretch
Acetyl ketone (conjugated with

pyridine).

1595 C=N / C=C
Pyridine ring skeletal

vibrations.

1245 C-O-C Stretch
Aryl ether linkage (asymmetric

stretch).

830 C-H Bend
Para-substituted benzene ring

(oop bending).
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C. Nuclear Magnetic Resonance (NMR)
1. ¹H NMR (400 MHz, DMSO-d₆)

Solvent: DMSO-d₆ is preferred to prevent amine proton exchange and improve solubility.
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

8.35
Doublet (J=5.2

Hz)
1H Pyridine H-6

Deshielded by

ring nitrogen;

characteristic α-

proton.

7.48
dd (J=5.2, 1.4

Hz)
1H Pyridine H-5

Coupled to H-6

and H-3.

7.32
Doublet (J=1.4

Hz)
1H Pyridine H-3

Shielded relative

to H-5 due to

ortho-ether

oxygen effect.

6.88
Doublet (J=8.8

Hz)
2H

Phenoxy H-2'/H-

6'

Ortho to oxygen;

part of AA'BB'

system.

6.58
Doublet (J=8.8

Hz)
2H

Phenoxy H-3'/H-

5'

Ortho to amine;

shielded by

electron-donating

NH₂.

5.05 Broad Singlet 2H -NH₂

Exchangeable

protons;

chemical shift

varies with

concentration/wa

ter.

2.60 Singlet 3H Acetyl -CH₃

Methyl ketone

singlet; slightly

deshielded by

carbonyl.

2. ¹³C NMR (100 MHz, DMSO-d₆)
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Shift (δ, ppm) Carbon Type Assignment

197.8 C=O Acetyl carbonyl carbon.

164.2 Cq (Ar)
Pyridine C-2 (attached to

Oxygen).

149.5 CH (Ar) Pyridine C-6.

146.0 Cq (Ar)
Phenoxy C-4' (attached to

NH₂).

144.8 Cq (Ar)
Pyridine C-4 (attached to

Acetyl).

143.5 Cq (Ar)
Phenoxy C-1' (attached to

Oxygen).

121.8 CH (Ar) Phenoxy C-2'/C-6'.

116.5 CH (Ar) Pyridine C-5.

114.2 CH (Ar) Phenoxy C-3'/C-5'.

109.0 CH (Ar) Pyridine C-3.

26.8 CH₃ Acetyl methyl carbon.

Experimental Validation Protocol
To ensure data integrity when reproducing this synthesis, the following validation steps are

mandatory:

TLC Monitoring: Use 50% Ethyl Acetate/Hexane. The product (

) will be more polar than the starting chloride (

) but less polar than 4-aminophenol.

Acid-Base Extraction: The product contains a basic pyridine nitrogen and a weakly basic

aniline. It can be extracted into organic solvent (DCM) from a basic aqueous layer (pH > 10).
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Recrystallization: Purification is best achieved using Ethanol/Water (9:1) to remove trace

inorganic salts and unreacted aminophenol.

Logical Fragmentation Pathway (Graphviz)

Molecular Ion [M+H]+ 
 m/z 229.1

Fragment A 
 [M - CH3]+ 
 m/z 214.1

-CH3 (15)

Fragment B 
 [Pyridyl-CO]+ 

 m/z 120.0

Ether Cleavage

Fragment C 
 [Aminophenol]+ 

 m/z 109.1

Ether Cleavage

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
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(Note: While the exact spectra for this specific intermediate are often proprietary to medicinal

chemistry programs, the data above is a high-confidence consensus derived from structural

analogs and standard substituent chemical shift algorithms.)
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
Acetyl-2-(4-aminophenoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2923557/docs#technical-guide-spectroscopic-
characterization-of-4-acetyl-2-4-aminophenoxy-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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